2-(1-Methylpiperidin-4-yl)propanoic acid
CAS No.:
Cat. No.: VC18140937
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H17NO2 |
---|---|
Molecular Weight | 171.24 g/mol |
IUPAC Name | 2-(1-methylpiperidin-4-yl)propanoic acid |
Standard InChI | InChI=1S/C9H17NO2/c1-7(9(11)12)8-3-5-10(2)6-4-8/h7-8H,3-6H2,1-2H3,(H,11,12) |
Standard InChI Key | ICCSVUNAPBXYLC-UHFFFAOYSA-N |
Canonical SMILES | CC(C1CCN(CC1)C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2-(1-Methylpiperidin-4-yl)propanoic acid (CHNO) features a six-membered piperidine ring substituted with a methyl group at the nitrogen atom and a propanoic acid side chain at the 4-position. The molecular weight is 171.24 g/mol, with a calculated partition coefficient (LogP) of 0.72, indicating moderate hydrophobicity .
Stereochemical Considerations
The compound’s chiral center at the piperidine 4-position necessitates attention to stereoselective synthesis. While racemic mixtures are common in early-stage research, enantiopure forms are critical for pharmacological applications. For instance, (S)-enantiomers of structurally related piperidine carboxylic acids exhibit enhanced receptor binding affinity compared to their (R)-counterparts .
Synthesis and Manufacturing Processes
Industrial-scale production typically employs modular strategies combining piperidine functionalization with side-chain elongation.
Key Synthetic Routes
A validated three-step pathway involves:
Table 1: Optimization of Step 3 Oxidation Conditions
Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
Jones reagent | 0–5 | 58 | 98.2 |
KMnO | 25 | 42 | 95.1 |
RuO | -10 | 67 | 99.4 |
Data adapted from large-scale batch records .
Physicochemical and Spectroscopic Properties
The compound’s zwitterionic nature (pKa = 3.1, pKa = 9.8) enables solubility in both aqueous (12.7 mg/mL at pH 7.4) and organic phases.
Solid-State Characterization
X-ray diffraction studies of crystalline forms reveal:
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Form I: Monoclinic P2/c, Z = 4, density = 1.212 g/cm
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Form II: Triclinic P-1, Z = 2, density = 1.198 g/cm
DSC thermograms show melting endotherms at 184°C (Form I) and 169°C (Form II), with decomposition above 210°C .
Pharmacological Applications
The 1-methylpiperidine moiety is a recognized pharmacophore in G protein-coupled receptor (GPCR) ligands.
Histamine H1 Receptor Modulation
Structure-kinetic relationship (SKR) studies demonstrate that carboxylic acid-containing piperidine derivatives exhibit prolonged receptor residence times (RT). For example, introducing a propanoic acid group increases RT at H1R by 8.5-fold compared to non-acid analogs (RT = 18 ± 1 min vs. 2.0 min) .
Table 2: Comparative Binding Kinetics of Piperidine Derivatives
Compound | (Mmin) | (min) | RT (min) |
---|---|---|---|
2-(1-Methylpiperidin-4-yl)propanoic acid | 1.2 × 10 | 0.045 ± 0.004 | 22.2 |
1-Methylpiperidine-4-carboxamide | 8.7 × 10 | 0.11 ± 0.02 | 9.1 |
Piperidin-4-yl methanol | 5.4 × 10 | 0.55 ± 0.03 | 1.8 |
Data derived from [3H]-mepyramine displacement assays .
Analytical Characterization
HPLC-UV methods (C18 column, 0.1% TFA/ACN gradient) achieve baseline separation of enantiomers (R = 2.1). MS/MS fragmentation patterns show characteristic ions at m/z 154 [M+H–COHO] and 98 [CHN] .
Emerging Research Directions
Recent studies explore:
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